molecular formula C25H29ClN4O3S B1650318 2-[1-morpholin-4-yl-3-(2-oxopyrrolidin-1-yl)propan-2-yl]sulfanyl-3-phenylquinazolin-4-one hydrochloride CAS No. 117063-97-5

2-[1-morpholin-4-yl-3-(2-oxopyrrolidin-1-yl)propan-2-yl]sulfanyl-3-phenylquinazolin-4-one hydrochloride

Cat. No.: B1650318
CAS No.: 117063-97-5
M. Wt: 501 g/mol
InChI Key: PPQKIBMTMBBZDT-UHFFFAOYSA-N
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Description

2-[1-morpholin-4-yl-3-(2-oxopyrrolidin-1-yl)propan-2-yl]sulfanyl-3-phenylquinazolin-4-one hydrochloride is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core, a morpholinylmethyl group, a pyrrolidinyl group, and a phenyl group. It is often used in scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-morpholin-4-yl-3-(2-oxopyrrolidin-1-yl)propan-2-yl]sulfanyl-3-phenylquinazolin-4-one hydrochloride typically involves multiple steps:

    Formation of the Quinazolinone Core: This step involves the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Morpholinylmethyl Group: This is achieved through nucleophilic substitution reactions where the quinazolinone core reacts with morpholine derivatives.

    Attachment of the Pyrrolidinyl Group: This step involves the reaction of the intermediate compound with pyrrolidinone under specific conditions.

    Addition of the Phenyl Group: This is typically done through Friedel-Crafts acylation or alkylation reactions.

    Formation of the Monohydrochloride Salt: The final step involves the reaction of the compound with hydrochloric acid to form the monohydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholinyl and pyrrolidinyl groups.

    Reduction: Reduction reactions can occur at the quinazolinone core and the phenyl group.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the phenyl and quinazolinone moieties.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Reagents such as halogenating agents, nucleophiles, and electrophiles under controlled temperature and pressure.

Major Products

The major products formed from these reactions include various derivatives of the original compound, which may possess different biological or chemical properties.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of new materials and catalysts.

Biology

In biological research, it is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It is used in assays to investigate enzyme inhibition and receptor binding.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic effects. It is investigated for its activity against various diseases, including cancer, bacterial infections, and neurological disorders.

Industry

In the industrial sector, this compound is used in the development of new pharmaceuticals and agrochemicals. It is also employed in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-[1-morpholin-4-yl-3-(2-oxopyrrolidin-1-yl)propan-2-yl]sulfanyl-3-phenylquinazolin-4-one hydrochloride involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to specific receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4(3H)-Quinazolinone, 2-((1-(4-morpholinylmethyl)-2-(2-oxo-1-pyrrolidinyl)ethyl)thio)-3-phenyl-
  • 4(3H)-Quinazolinone, 2-((1-(4-piperidinylmethyl)-2-(2-oxo-1-pyrrolidinyl)ethyl)thio)-3-phenyl-
  • 4(3H)-Quinazolinone, 2-((1-(4-morpholinylmethyl)-2-(2-oxo-1-pyrrolidinyl)ethyl)thio)-3-(4-methylphenyl)-

Uniqueness

The uniqueness of 2-[1-morpholin-4-yl-3-(2-oxopyrrolidin-1-yl)propan-2-yl]sulfanyl-3-phenylquinazolin-4-one hydrochloride lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

117063-97-5

Molecular Formula

C25H29ClN4O3S

Molecular Weight

501 g/mol

IUPAC Name

2-[1-morpholin-4-yl-3-(2-oxopyrrolidin-1-yl)propan-2-yl]sulfanyl-3-phenylquinazolin-4-one;hydrochloride

InChI

InChI=1S/C25H28N4O3S.ClH/c30-23-11-6-12-28(23)18-20(17-27-13-15-32-16-14-27)33-25-26-22-10-5-4-9-21(22)24(31)29(25)19-7-2-1-3-8-19;/h1-5,7-10,20H,6,11-18H2;1H

InChI Key

PPQKIBMTMBBZDT-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C1)CC(CN2CCOCC2)SC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5.Cl

Canonical SMILES

C1CC(=O)N(C1)CC(CN2CCOCC2)SC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5.Cl

Origin of Product

United States

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